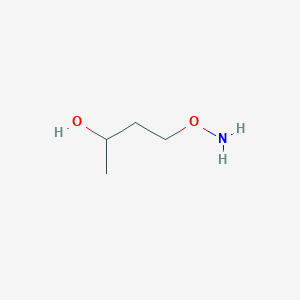![molecular formula C13H17N3O4S B2715343 3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid CAS No. 793678-98-5](/img/structure/B2715343.png)
3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C13H17N3O4S and its molecular weight is 311.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Benzimidazole Derivatives
One area of research involves the synthesis of novel benzimidazole derivatives through innovative chemical reactions. For instance, a novel isocyanide-based three-component synthesis of benzimidazo[1,2-a][1,4]diazepinones was developed using a bifunctional formyl acid prepared in several steps. This method yielded a series of new benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields, showcasing the versatility of benzimidazole compounds in synthesizing complex heterocyclic structures (Ghandi, Zarezadeh, & Taheri, 2011).
Polyelectrolytes for Fuel Cell Applications
Benzimidazole groups have also been integrated into sulfonated polyimides (SPIs) for fuel cell applications, demonstrating improved water stability and proton conductivity. These materials, synthesized from naphthalenetetracarboxylic dianhydride and various diamines, including benzimidazole derivatives, show promising properties for direct methanol fuel cell (DMFC) applications. The incorporation of benzimidazole groups into the polymer chains enhances the interaction between sulfonic acid and benzimidazole groups, leading to reduced water and methanol uptake, thus potentially improving DMFC performance (Chen, Hu, Endo, Fang, Higa, & Okamoto, 2010).
Catalysts for Chemical Syntheses
Benzimidazole-based compounds have been utilized as catalysts for the synthesis of other complex molecules. For example, novel ionic liquids containing benzimidazole groups, such as 1,3-disulfonic acid benzimidazolium chloride, have been developed as efficient and recyclable catalysts for synthesizing tetrahydropyridines under solvent-free conditions. This highlights the role of benzimidazole derivatives in facilitating green chemical processes with high product yields and shorter reaction times (Abbasi, 2015).
Electrolyte Membranes in Fuel Cells
Further research on sulfonated polyimides containing benzimidazole (SPIBI) has led to the development of electrolyte membranes with significant potential in fuel cell technology. The cross-linking of SPIBI with tetramethyl-diphenyl diglycidyl ether enhances the mechanical properties, oxidative and hydrolytic stabilities of the membranes, indicating the high potential of benzimidazole-containing polymers in fuel cell applications at mediate temperatures (Pan, Chen, Zhang, Jin, Chang, & Pu, 2015).
Propriétés
IUPAC Name |
3-(1-propyl-5-sulfamoylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-2-7-16-11-4-3-9(21(14,19)20)8-10(11)15-12(16)5-6-13(17)18/h3-4,8H,2,5-7H2,1H3,(H,17,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHYOZKMIDLFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2715261.png)
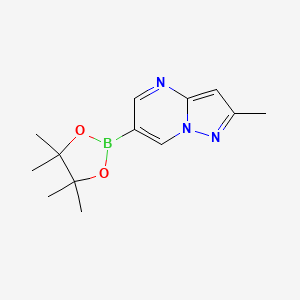
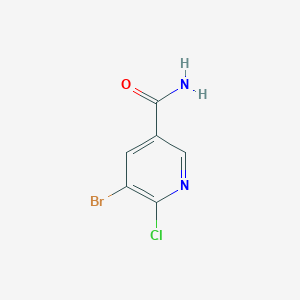
![(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2715266.png)

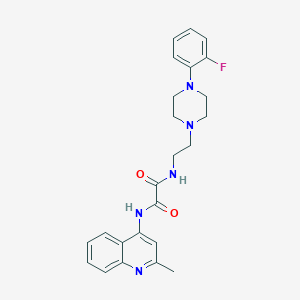
![N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2715271.png)
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2715272.png)

![N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2715275.png)

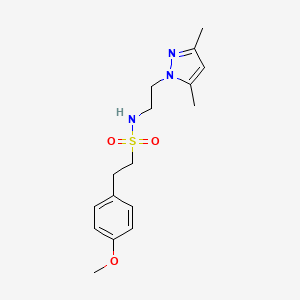
![(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2715280.png)
